molecular formula C22H20N2O3 B2853163 N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 932962-99-7

N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2853163
CAS RN: 932962-99-7
M. Wt: 360.413
InChI Key: GDFPJAVOMVRSHN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. This compound has been the subject of extensive research due to its potential applications in the field of medicine and drug development.

Scientific Research Applications

N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and anti-hypertensive properties. This compound has also been studied for its potential use as a calcium channel blocker, which could be useful in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of voltage-gated calcium channels, which are involved in a wide range of physiological processes. By inhibiting calcium influx, this compound can modulate cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-diabetic properties by improving glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its wide range of pharmacological activities. This compound can be used to study a wide range of physiological processes, which makes it a valuable tool for drug development and basic research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its potential use as a calcium channel blocker in the treatment of cardiovascular diseases. Additionally, further research could be done to investigate its potential use in the treatment of cancer and diabetes.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through a multistep process. The first step involves the synthesis of 4-acetylphenylacetonitrile, which is then reacted with 3-methylbenzylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with ethyl acetoacetate to form the dihydropyridine ring. Finally, the carboxylic acid group is introduced using a coupling reaction with 2-chloro-1,3-dimethylimidazolinium chloride.

properties

IUPAC Name

N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)14-24-12-4-7-20(22(24)27)21(26)23-19-10-8-18(9-11-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPJAVOMVRSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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